(S)-4-Phenylpyrrolidin-2-one

Description

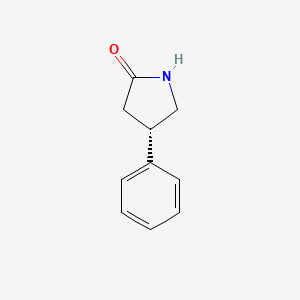

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJZEMQCQRPLQQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-4-Phenylpyrrolidin-2-one CAS number 62624-45-7

Title: Technical Monograph: (S)-4-Phenylpyrrolidin-2-one (CAS 62624-45-7) Subtitle: Asymmetric Synthesis, Quality Control, and Pharmacological Utility in Racetam Development[1]

Executive Summary

(S)-4-Phenylpyrrolidin-2-one (CAS 62624-45-7) represents a critical chiral pharmacophore in neurotherapeutics.[1] As the (S)-enantiomer of the 4-phenyl-2-pyrrolidone scaffold, it serves as a vital structural probe and intermediate in the development of synaptic vesicle protein 2A (SV2A) ligands and phosphodiesterase-4 (PDE4) inhibitors.[1]

While its enantiomer, (R)-4-phenylpyrrolidin-2-one, constitutes the core scaffold of the antiepileptic drug Brivaracetam (which possesses a (2S, 4R) configuration), the (S)-isomer is indispensable for Structure-Activity Relationship (SAR) profiling.[1] It allows researchers to quantify the stereospecificity of SV2A binding pockets and synthesize enantiomeric analogs for metabolic stability studies.[2] This guide details the asymmetric construction of this scaffold, emphasizing high-enantiomeric excess (ee) methodologies required for pharmaceutical-grade applications.

Chemical Identity & Stereochemical Profile

| Property | Specification |

| Chemical Name | (4S)-4-Phenylpyrrolidin-2-one |

| CAS Number | 62624-45-7 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Chirality | (S)-Configuration at C4 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78–80 °C (Enantiopure) |

| Solubility | Soluble in EtOH, DMSO, DCM; Sparingly soluble in water |

Stereochemical Significance: The biological activity of 4-substituted pyrrolidones is governed by the C4 stereocenter.[2] In the context of SV2A binding (the mechanism of Levetiracetam and Brivaracetam), the (4R)-configuration is generally preferred for high affinity.[1] Consequently, the (4S)-isomer (CAS 62624-45-7) is frequently used as a negative control or "distomer" in binding assays to validate the stereoselectivity of new ligand candidates.[1]

Strategic Synthesis Pathways

To access (S)-4-Phenylpyrrolidin-2-one with high optical purity (>98% ee), simple resolution of racemates is often insufficient due to yield losses (max 50%).[1] Modern synthesis relies on Asymmetric Conjugate Addition or Chemo-enzymatic Dynamic Kinetic Resolution (DKR) .[1][2]

Pathway A: Asymmetric Michael Addition (Catalytic Route)

This route is preferred for scalability and atom economy.[1][2] It involves the enantioselective addition of nitromethane to a cinnamate ester, followed by reductive cyclization.[2]

-

Step 1: Asymmetric Michael addition of nitromethane to methyl cinnamate using a chiral Ni(II)-diamine complex or organocatalyst.[1][2]

-

Step 2: Nitro-group reduction (Raney Ni/H₂) triggering spontaneous intramolecular cyclization to the lactam.[1][2]

Pathway B: Enzymatic Dynamic Kinetic Resolution (DKR)

Utilizing ω-transaminases to convert racemic precursors into the chiral amine, which cyclizes to the lactam.[1] This method is "green" but requires specific enzyme screening.[1][2]

Figure 1: Catalytic asymmetric synthesis workflow via Michael Addition.

Detailed Experimental Protocol

Method: Asymmetric Synthesis via Organocatalytic Michael Addition followed by Reductive Cyclization.[1][2] Objective: Synthesis of 10g of (S)-4-Phenylpyrrolidin-2-one.

Phase 1: Asymmetric Michael Addition

Note: This step establishes the C4 stereocenter.[1]

-

Reagents: Methyl cinnamate (1.0 eq), Nitromethane (5.0 eq), Chiral Thiourea Catalyst (10 mol%), Toluene (anhydrous).[1][2]

-

Procedure:

-

Charge a flame-dried reaction vessel with Methyl cinnamate (16.2 g, 100 mmol) and the Chiral Catalyst (e.g., Takemoto’s catalyst) under Argon.

-

Add anhydrous Toluene (100 mL) and cool to 0°C.

-

Add Nitromethane (27 mL, 500 mmol) dropwise over 30 minutes.

-

Stir at 0°C for 48 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2).

-

Workup: Concentrate in vacuo to remove excess nitromethane.[1][2] Purify the crude nitro-ester via flash chromatography (SiO₂, Hexane/EtOAc gradient).[1][2]

-

Checkpoint: Analyze intermediate for ee% using Chiral HPLC (Chiralcel OD-H). Target >90% ee.

-

Phase 2: Reductive Cyclization

-

Reagents: Nitro-ester intermediate, Raney Nickel (slurry in water/ethanol), Hydrogen gas (balloon or low pressure), Methanol.[1][2]

-

Procedure:

-

Dissolve the purified nitro-ester (from Phase 1) in Methanol (150 mL).

-

Safety Warning: Raney Nickel is pyrophoric.[1][2] Handle under inert atmosphere.

-

Purge the flask with H₂ gas three times.[1][2] Maintain H₂ atmosphere (1 atm) and stir vigorously at room temperature for 12–24 hours.

-

Mechanism:[1][2][3][4][5] The nitro group reduces to an amine, which immediately attacks the methyl ester to form the lactam ring, releasing methanol.[1][2]

-

Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition).[1][2] Wash with MeOH.

-

Concentrate the filtrate to obtain the crude solid.[2]

-

Phase 3: Purification (Recrystallization)[1]

Quality Control & Validation

To ensure the compound is suitable for biological assays, the following QC metrics are mandatory.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN:H₂O) | > 98.5% |

| Chiral Purity | Chiral HPLC (Chiralpak AD-H or OD-H) | > 99.0% ee |

| Identity | ¹H-NMR (400 MHz, CDCl₃) | Conforms to structure |

| Residual Solvents | GC-Headspace | < ICH limits (e.g., Toluene < 890 ppm) |

Chiral HPLC Method Parameters:

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:10)[1]

-

Retention Times: (R)-isomer elutes first (~12 min), (S)-isomer elutes second (~15 min) [Verify with racemic standard].

Pharmaceutical Applications & SAR Context

The (S)-4-phenylpyrrolidin-2-one scaffold is a versatile "Racetam" building block.[1]

-

SV2A Ligand Profiling: The synaptic vesicle protein 2A (SV2A) is the target of Levetiracetam and Brivaracetam.[2] High-affinity binding generally requires the (4R) configuration.[1][2] The (4S) isomer (this topic) typically shows 10-100x lower affinity, making it a critical tool for defining the Eudismic Ratio (the ratio of potencies between enantiomers).[1]

-

PDE4 Inhibition (Rolipram Analogs): 4-substituted pyrrolidones are structural analogs of Rolipram.[1][2] In the PDE4 inhibitory class, the stereochemistry often dictates the separation between therapeutic anti-inflammatory effects and emetic side effects.[2]

-

GABA-Mimetics: Structurally, the molecule is a cyclic analog of (S)-3-phenyl-GABA (Phenibut analog).[1] Cyclization restricts the conformational freedom of the GABA backbone, potentially altering receptor selectivity between GABA-B and voltage-gated calcium channels.[1]

Figure 2: Pharmacological utility and downstream applications.[1][2]

References

-

Biosynth. (2025).[1][2][6] (4S)-4-Phenylpyrrolidin-2-one Product Monograph. Retrieved from [1]

-

Zhmurenko, L.A., et al. (2019).[1][2][5] Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. Pharmaceutical Chemistry Journal. Retrieved from [1]

-

Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 2023, 100, 347-360.[1][2][4] Retrieved from [1]

-

PubChem. (2025).[1][2] Compound Summary: 4-phenylpyrrolidin-2-one.[1][2][7][8] National Library of Medicine.[1][2] Retrieved from [1]

-

Cayman Chemical. (2024).[1][2] 4-Phenyl-2-pyrrolidinone Product Information. Retrieved from [1]

Sources

- 1. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates: synthesis of (+)-preussin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

Technical Monograph: (S)-4-Phenylpyrrolidin-2-one

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It addresses the nomenclature, stereochemical synthesis, and pharmaceutical utility of (S)-4-Phenylpyrrolidin-2-one .[1][2]

Nomenclature, Asymmetric Synthesis, and Pharmaceutical Utility

Core Identity & Nomenclature

(S)-4-Phenylpyrrolidin-2-one is a chiral gamma-lactam serving as a critical pharmacophore in the development of "racetam" class nootropics, anticonvulsants, and GABA-B agonists.[1][2] Unlike its N-substituted derivatives (e.g., Phenylpiracetam), this molecule represents the unsubstituted lactam core, often functioning as a synthetic intermediate or a distinct metabolic entity.[1][2]

IUPAC Designation

The rigorous IUPAC name is (4S)-4-phenylpyrrolidin-2-one .[1][2]

-

Numbering Logic: The nitrogen atom is assigned position 1.[2][3] The carbonyl carbon is position 2.[2] The ring numbering continues counter-clockwise (or clockwise to minimize locants, though symmetric here) to the phenyl-substituted carbon at position 4.[2]

-

Stereochemistry: The (4S) designation indicates the absolute configuration at the C4 chiral center.[2] According to Cahn-Ingold-Prelog (CIP) priority rules, the substituent priority at C4 is:

Chemical Identifiers

| Parameter | Value |

| CAS Number | 62624-45-7 (S-enantiomer) 1198-97-6 (Racemate) |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| SMILES | O=C1CNC1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |

Structural Analysis & Stereochemistry

The pyrrolidin-2-one ring typically adopts an envelope conformation to relieve torsional strain.[1][2] In the (4S) isomer, the bulky phenyl group at C4 occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the ring structure.[2]

Diagram 1: Structure and Numbering

The following diagram illustrates the atomic numbering and the stereochemical orientation of the phenyl group.[2]

[5]

Synthesis: Asymmetric Michael Addition Route

While racemic 4-phenylpyrrolidin-2-one can be synthesized via the cyclization of 3-phenyl-GABA (Phenibut), obtaining the pure (S)-enantiomer requires asymmetric catalysis.[1][2] The most robust research-scale method involves the asymmetric conjugate addition of nitromethane to cinnamates, followed by reductive cyclization.[2]

Mechanistic Pathway[1][2]

-

Asymmetric Step: Organocatalytic Michael addition of nitromethane using a chiral thiourea or Jørgensen-Hayashi catalyst.[1][2] This establishes the (S)-configuration at the beta-carbon.[1][2]

-

Cyclization: Hydrogenation of the nitro group to an amine, which spontaneously attacks the ester/aldehyde to close the lactam ring.[2]

Experimental Protocol (Representative)

Note: This protocol is a generalized high-purity synthesis derived from modern asymmetric methodologies.

Step 1: Asymmetric Michael Addition

-

Reagents: Methyl cinnamate (1.0 eq), Nitromethane (5.0 eq).

-

Catalyst: (S)-Selective Thiourea organocatalyst (10 mol%).

-

Conditions: Stir in Toluene at 0°C for 24-48 hours.

-

Workup: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc).

-

Result: Methyl (3S)-3-phenyl-4-nitrobutanoate (90%+ ee).[1][2]

Step 2: Reductive Cyclization

-

Reagents: Nitro ester intermediate, H₂ gas (balloon or 50 psi).

-

Catalyst: Raney Nickel or Pd/C (10 wt%).

-

Solvent: Methanol or Ethanol.[2]

-

Procedure: Hydrogenate at RT for 12 hours. The formed amine will spontaneously cyclize with the methyl ester to form the lactam, releasing methanol.[2]

-

Purification: Filter catalyst, concentrate, and recrystallize from EtOAc/Hexanes to upgrade enantiomeric excess (ee) to >99%.

Diagram 2: Synthetic Workflow

Pharmaceutical Applications & Causality

The (S)-4-phenylpyrrolidin-2-one scaffold is not merely a passive intermediate; its specific stereochemistry dictates its interaction with biological targets.[1][2]

Relationship to Phenylpiracetam

Phenylpiracetam is the N-acetamide derivative of 4-phenylpyrrolidin-2-one.[1][2]

-

Synthesis Connection: Alkylation of (S)-4-phenylpyrrolidin-2-one with ethyl bromoacetate followed by amidation yields (S)-Phenylpiracetam.[1][2]

-

Activity Profile: Evidence suggests the (R)-isomer of Phenylpiracetam binds more effectively to the dopamine transporter (DAT), whereas the (S)-isomer (derived from this scaffold) may have a distinct profile regarding GABA-B modulation or sigma-1 receptor affinity.[1][2]

The "Phenibut Lactam" Concept

(S)-4-Phenylpyrrolidin-2-one is the cyclized lactam of (S)-Phenibut (3-phenyl-4-aminobutyric acid).[1][2]

-

Metabolic Causality: In vivo, Phenibut can undergo limited cyclization to the lactam, or the lactam can hydrolyze to Phenibut.[2]

-

Pharmacodynamics: While Phenibut is a potent GABA-B agonist, the lactam form is generally considered less active at GABA-B but possesses higher lipophilicity, potentially allowing it to cross the Blood-Brain Barrier (BBB) more efficiently before acting as a prodrug or interacting with alternative sites (e.g., PDE4 inhibition similar to Rolipram).[1][2]

Analytical Specifications

To ensure the integrity of this compound in a research setting, the following specifications are standard:

| Test | Specification | Method |

| Purity (HPLC) | ≥ 98.0% | C18 Column, ACN:Water gradient |

| Chiral Purity (ee) | ≥ 99.0% | Chiral stationary phase (e.g., Chiralpak AD-H) |

| 1H NMR | Consistent with structure | 400 MHz, CDCl3 or DMSO-d6 |

| Melting Point | 76-78°C (Racemic)* | Enantiomer MP requires batch-specific CoA verification |

References

-

PubChem. (2024).[2] Compound Summary for CID 121397: 4-Phenylpyrrolidin-2-one. National Library of Medicine.[2][7] Retrieved from [Link]

-

Zhmurenko, L. A., et al. (2019).[2] Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. Pharmaceutical Chemistry Journal. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. reddit.com [reddit.com]

- 6. 4-Amino-1-phenylpyrrolidin-2-one | C10H12N2O | CID 102489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Technical Whitepaper: (S)-4-Phenylpyrrolidin-2-one

[1][2]

Part 1: Chemical Identity & Informatics[1][2][3]

The molecule (S)-4-Phenylpyrrolidin-2-one is the (S)-enantiomer of the γ-lactam derivative of 4-amino-3-phenylbutyric acid (Phenibut).[1][2] It serves as a vital pharmacophore in the development of GABA-ergic agents, phosphodiesterase-4 (PDE4) inhibitors (e.g., Rolipram analogs), and anticonvulsants.[1][2]

Core Identifiers

| Parameter | Data Specification |

| Chemical Name | (4S)-4-phenylpyrrolidin-2-one |

| CAS Registry Number | 62624-45-7 (Specific to (S)-isomer) |

| Isomeric SMILES | O=C1CCN1 |

| Canonical SMILES | O=C1CC(c2ccccc2)CN1 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Stereochemistry | (S)-Configuration at C4 |

Structural Visualization

The (S)-configuration implies that when viewing the molecule with the lowest priority group (Hydrogen) facing away, the priority sequence of the remaining substituents (N-alkyl > C-carbonyl > Phenyl) follows a counter-clockwise direction (subject to specific Cahn-Ingold-Prelog priority paths).[1][2]

Note on SMILES Syntax: The string O=C1CCN1 uses the @@ notation to denote the specific stereochemical orientation relative to the graph traversal order, typically corresponding to the (S) isomer in this specific ring numbering system.[1][2]

Part 2: Synthetic Pathways & Process Chemistry[1][2][6]

Achieving high enantiomeric excess (ee) is the primary challenge in synthesizing (S)-4-phenylpyrrolidin-2-one.[1][2] Two field-proven methodologies are presented below.

Method A: Thermal Cyclization of (S)-Phenibut (Stereospecific)

This is the most reliable "self-validating" protocol because the stereochemistry of the product is fixed by the starting material, (S)-4-amino-3-phenylbutyric acid.[1][2]

-

Mechanism: Intramolecular nucleophilic acyl substitution.[1][2]

-

Precursor: (S)-Phenibut (commercially available or resolved via diastereomeric salt crystallization).[1][2]

Step-by-Step Protocol:

-

Charge: Dissolve (S)-4-amino-3-phenylbutyric acid (1.0 eq) in toluene or xylene.

-

Activation (Optional): Add a catalytic amount of p-toluenesulfonic acid (pTSA) to accelerate dehydration, though thermal cyclization often proceeds without it at reflux.[1][2]

-

Reflux: Heat the mixture to reflux (110–140°C) with a Dean-Stark trap to continuously remove the water byproduct. This drives the equilibrium toward the lactam.[1][2]

-

Monitoring: Monitor via TLC or HPLC until the starting amino acid is consumed (typically 4–12 hours).

-

Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ to remove unreacted acid.[1][2]

-

Purification: Recrystallize from ethyl acetate/hexanes to yield the pure lactam.

Method B: Asymmetric Michael Addition (Enantioselective)

For de novo synthesis without chiral starting materials, an asymmetric Michael addition of nitromethane to cinnamaldehyde followed by reduction/cyclization is employed.[1][2]

Process Flow Diagram (Graphviz)

Figure 1: Stereospecific cyclization pathway from (S)-Phenibut.[1][2] The chiral center at C3 of the amino acid becomes C4 of the lactam, retaining the (S) configuration.[1][2]

Part 3: Pharmacological Significance & Applications[1][2]

The (S)-4-phenylpyrrolidin-2-one scaffold is not merely an intermediate; it is a bioactive pharmacophore.[1][2]

GABA-B Receptor Activity (Phenibut Context)

Phenibut (the amino acid) acts as a GABA-B agonist.[1][2] However, research indicates that the (R)-enantiomer of Phenibut is the primary active eutomer for GABA-B binding (similar to (R)-Baclofen).[1][2]

-

The (S)-Lactam Role: The (S)-lactam is often synthesized as a negative control in binding assays or to study the metabolic stability of (S)-Phenibut.[1][2] In vivo, Phenibut can cyclize to the lactam, which is more lipophilic and crosses the blood-brain barrier (BBB) more efficiently, potentially acting as a "prodrug" reservoir that hydrolyzes back to the acid.[1][2]

PDE4 Inhibition (Rolipram Analogs)

The 4-phenylpyrrolidin-2-one core is the structural backbone of Rolipram , a potent PDE4 inhibitor used in depression and inflammation research.[1][2]

-

SAR Insight: For Rolipram (which has a 3-cyclopentyloxy-4-methoxy substitution on the phenyl ring), the (R)-enantiomer is the active conformer.[1][2] However, the (S)-scaffold is essential for Structure-Activity Relationship (SAR) studies to determine the stereochemical requirements of the PDE4 catalytic pocket.[1][2]

Comparative Data: Amino Acid vs. Lactam[1][2]

| Feature | (S)-Phenibut (Acid) | (S)-4-Phenylpyrrolidin-2-one (Lactam) |

| LogP (Lipophilicity) | ~0.2 (Hydrophilic) | ~1.3 (Lipophilic) |

| BBB Permeability | Moderate (Active Transport) | High (Passive Diffusion) |

| Primary Target | GABA-B Receptor (Low Affinity) | PDE4 / Unknown (Scaffold) |

| Stability | Stable Solid | Hydrolyzes in strong base/acid |

Part 4: Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of the (S)-enantiomer, the following analytical controls are mandatory.

Chiral HPLC Method[1][2]

-

Column: Chiralcel OD-H or AD-H (Daicel).[2]

-

Detection: UV @ 210 nm or 254 nm.[2]

-

Expected Result: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer.[1][2] Racemic standard injection is required for peak identification.[1][2]

Optical Rotation

-

Parameter:

[1][2] -

Literature Value: The sign of rotation for the (S)-isomer must be verified against the specific certificate of analysis (CoA) of the starting material, as solvent effects can invert the sign. Generally, (S)-4-phenyl-2-pyrrolidone exhibits a specific rotation distinct from zero.

NMR Spectroscopy (1H NMR in CDCl₃)

While NMR cannot distinguish enantiomers without a chiral shift reagent, it confirms the lactam structure.[1][2]

-

Key Signals:

-

δ 7.2–7.4 ppm (m, 5H): Phenyl protons.[2]

-

δ 3.4–3.8 ppm (m, 2H): C5-H (adjacent to Nitrogen).[2]

-

δ 3.3 ppm (m, 1H): C4-H (Benzylic/Chiral methine).[2]

-

δ 2.4–2.7 ppm (m, 2H): C3-H (adjacent to Carbonyl).[2]

-

Absence: Broad singlet at ~10-12 ppm (Carboxylic acid OH) should be absent, confirming cyclization.

-

References

-

ChemicalBook. (2024).[1][2][3] (S)-4-Phenylpyrrolidin-2-one Product Data (CAS 62624-45-7).[1][2][4] Retrieved from [2][5]

-

Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 2023, 100, 394-411.[1][2] Retrieved from [1][2]

-

Zhmurenko, L. A., et al. (2019).[1][2][6] Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 430–437.[1][2] Retrieved from [1][2]

-

PubChem. (2024).[1][2][7] Compound Summary: 4-Phenylpyrrolidin-2-one (CID 121397).[1][2] National Library of Medicine.[1][2][8] Retrieved from [1][2]

-

Cayman Chemical. (2024).[1][2] 4-Phenyl-2-pyrrolidinone Product Information. Retrieved from [1][2]

Sources

- 1. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. (S)-4-PHENYLPYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Phenyl-2-pyrrolidinone - Safety Data Sheet [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. (4R,5S)-4-hydroxy-5-phenylpyrrolidin-2-one | C10H11NO2 | CID 51051007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Amino-1-phenylpyrrolidin-2-one | C10H12N2O | CID 102489 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enantioselective Synthesis of (S)-4-Phenylpyrrolidin-2-one: A Technical Guide

Introduction: The Significance of Chiral γ-Lactams

The γ-lactam scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, (S)-4-Phenylpyrrolidin-2-one stands out as a key chiral building block for the synthesis of various pharmaceuticals, including nootropic and anticonvulsant agents. Its stereochemistry is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth exploration of the primary synthetic pathways to obtain the (S)-enantiomer of 4-phenylpyrrolidin-2-one, with a focus on methodologies that offer high enantioselectivity and practical applicability for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantioselectivity

The synthesis of (S)-4-Phenylpyrrolidin-2-one necessitates a robust strategy for controlling the stereochemistry at the C4 position. Two principal and highly effective methods have emerged as the cornerstones of its enantioselective preparation:

-

Biocatalytic Dynamic Kinetic Resolution (DKR): This approach leverages the high selectivity of enzymes to resolve a racemic mixture, concurrently racemizing the undesired enantiomer to theoretically achieve a 100% yield of the desired product.

-

Asymmetric Hydrogenation of an Unsaturated Precursor: This classic method in asymmetric catalysis involves the use of a chiral metal catalyst to stereoselectively deliver hydrogen to a prochiral olefin, establishing the desired stereocenter with high fidelity.

This guide will delve into the mechanistic underpinnings and practical execution of both strategies, providing detailed protocols and comparative data.

Pathway 1: Biocatalytic Dynamic Kinetic Resolution with ω-Transaminases

The enzymatic dynamic kinetic resolution of a prochiral ketoester is a powerful and elegant method for the synthesis of (S)-4-Phenylpyrrolidin-2-one. This process utilizes an ω-transaminase (ω-TA) to selectively aminate one enantiomer of a racemic ketoester, which then undergoes spontaneous cyclization. The in-situ racemization of the remaining ketoester enantiomer allows for a high theoretical yield of the desired chiral lactam.[1]

Mechanistic Rationale

The core of this process lies in the "ping-pong-bi-bi" mechanism of the ω-transaminase, which employs pyridoxal 5'-phosphate (PLP) as a cofactor.[2] The key steps are:

-

Enantioselective Amination: The ω-transaminase selectively recognizes and binds one enantiomer of the racemic ketoester substrate (ethyl 4-oxo-4-phenylbutanoate).

-

Transamination: The enzyme's PLP cofactor facilitates the transfer of an amino group from an amino donor (e.g., isopropylamine) to the carbonyl group of the selected ketoester enantiomer, forming a chiral amine.

-

Racemization: The unreacted enantiomer of the ketoester undergoes racemization under the reaction conditions, ensuring a continuous supply of the reactive enantiomer.

-

Intramolecular Cyclization: The newly formed chiral amino ester spontaneously cyclizes to yield the thermodynamically stable (S)-4-Phenylpyrrolidin-2-one.

The high enantioselectivity is a direct result of the specific fit of one enantiomer into the chiral active site of the enzyme.

Sources

Technical Guide: Therapeutic Potential of (S)-4-Phenylpyrrolidin-2-one

This is an in-depth technical guide on the therapeutic potential and pharmacological profile of (S)-4-Phenylpyrrolidin-2-one , a critical chiral scaffold in neuropharmacology.

Executive Summary

(S)-4-Phenylpyrrolidin-2-one (CAS: 62624-45-7) is the (S)-enantiomer of the core lactam scaffold found in the nootropic agent Phenylpiracetam and is structurally related to the GABA-mimetic Phenibut and the PDE4 inhibitor Rolipram . While often overshadowed by its N-substituted derivatives, this chiral pharmacophore possesses distinct potential as a therapeutic entity, a metabolic biomarker, and a precision building block for next-generation anticonvulsants and cognitive enhancers.

This guide analyzes the compound's stereochemical significance, pharmacological mechanisms (distinct from its (R)-counterpart), and utility in drug development pipelines focusing on non-stimulant neuroprotection.

Chemical Identity & Stereochemical Significance

The biological activity of 4-phenylpyrrolidin-2-one derivatives is highly stereoselective. Understanding the specific geometry of the (S)-isomer is prerequisite to deploying it therapeutically.

Structural Profile

-

IUPAC Name: (4S)-4-phenylpyrrolidin-2-one

-

Molecular Formula: C₁₀H₁₁NO

-

Molecular Weight: 161.20 g/mol

-

Chiral Center: C4 position of the pyrrolidone ring.

-

Structural Homology:

-

Cyclic GABA Analogue: It is the lactam of (S)-4-amino-3-phenylbutyric acid ((S)-Phenibut).

-

Racetam Core: It is the deacetylated backbone of (S)-Phenylpiracetam.

-

Stereochemical "Switch"

In the context of racetams and phenethylamines, the spatial arrangement of the phenyl group dictates target affinity:

-

(R)-Series (Eutomer): Typically associated with high affinity for the Dopamine Transporter (DAT) and Sigma-1 receptors (e.g., (R)-Phenylpiracetam).

-

(S)-Series (Distomer/Secondary): Historically considered less active in psychostimulation but exhibits a distinct profile favoring anxiolysis and metabolic stability without the sympathomimetic side effects of the (R)-isomer.

Pharmacological Mechanisms[1][2]

The therapeutic potential of (S)-4-Phenylpyrrolidin-2-one lies in three primary mechanistic pathways.

The GABA-Mimetic Pathway (Cyclic Phenibut)

Unlike acyclic GABA analogs (e.g., Baclofen, Phenibut), the lactam ring of (S)-4-Phenylpyrrolidin-2-one increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.

-

Mechanism: The compound acts as a conformationally restricted precursor. While (R)-Phenibut is a potent GABA-B agonist, the (S)-lactam (hydrolyzing to (S)-Phenibut) shows reduced affinity for GABA-B but retains neuromodulatory activity at voltage-gated calcium channels (VGCC), similar to gabapentinoids.

-

Therapeutic Outcome: Reduction in neuronal excitability without significant sedation.

Dopamine & Norepinephrine Transporter (DAT/NET) Modulation

While the N-acetamide side chain (found in Phenylpiracetam) is critical for maximal DAT inhibition, the core phenylpyrrolidone scaffold retains basal affinity.

-

Stereoselectivity: The (S)-isomer is significantly weaker at DAT than the (R)-isomer.

-

Advantage: This "weak binding" profile is advantageous for developing non-addictive nootropics that improve cognition via metabolic enhancement (ATP/ADP ratio) rather than direct monoamine release, minimizing the risk of excitotoxicity.

Phosphodiesterase-4 (PDE4) Inhibition

The structure of (S)-4-Phenylpyrrolidin-2-one mimics the core of Rolipram (a PDE4 inhibitor).[1]

-

SAR Insight: Substitution on the phenyl ring (e.g., 3-cyclopentyloxy) drives potency. However, the unsubstituted (S)-core serves as a scaffold to synthesize selective PDE4D inhibitors, which are targets for enhancing memory formation (LTP) and treating depression.

Visualization: Mechanism of Action

The following diagram illustrates the differential signaling pathways of the (S)-isomer compared to the (R)-isomer and acyclic analogs.

Caption: Differential pharmacological routing of (S)-4-Phenylpyrrolidin-2-one, highlighting its non-stimulant metabolic and neuromodulatory pathways.

Potential Therapeutic Indications[4][5]

Based on the pharmacological profile, (S)-4-Phenylpyrrolidin-2-one is positioned for specific "niche" applications where the (R)-isomer's stimulation is undesirable.

Non-Stimulant Anxiolysis

-

Rationale: By modulating VGCCs without potent GABA-B agonism or DAT inhibition, the (S)-isomer offers anxiety relief without the sedation of benzodiazepines or the jitteriness of psychostimulants.

-

Target Population: Patients with Generalized Anxiety Disorder (GAD) who require cognitive clarity.

Neuroprotection in Ischemic Stroke

-

Evidence: Racetam cores are known to improve mitochondrial function and glucose utilization under hypoxic conditions.

-

Application: The (S)-isomer is a candidate for post-stroke recovery protocols to enhance neuronal plasticity and prevent excitotoxic cell death.

Anticonvulsant Adjuvant

-

Synergy: As a scaffold for Brivaracetam-like derivatives (which utilize specific stereochemistry, e.g., 2S, 4R), the (S)-phenyl core serves as a starting point for synthesizing dual-action anticonvulsants that target Synaptic Vesicle Protein 2A (SV2A).

Experimental Protocols

For researchers validating this compound, the following protocols ensure reproducibility and enantiomeric purity.

Synthesis & Resolution (Workflow)

To obtain high-purity (S)-4-Phenylpyrrolidin-2-one:

-

Asymmetric Michael Addition:

-

Reagents: Cinnamic acid derivative + Nitroalkane.

-

Catalyst: Chiral Ni(II)-complex or organocatalyst (e.g., diphenylprolinol silyl ether).

-

Condition: -20°C in Toluene.

-

Cyclization: Reductive cyclization using Raney Nickel/H₂.

-

-

Enzymatic Resolution (Alternative):

In Vitro Assay: Dopamine Uptake Inhibition

To confirm the lack of stimulant potential (differentiation from (R)-isomer):

| Step | Action | Critical Parameter |

| 1 | Preparation | Transfect CHO cells with human DAT (hDAT). |

| 2 | Incubation | Incubate cells with [³H]-Dopamine (20 nM) and varying concentrations of (S)-4-Phenylpyrrolidin-2-one (1 nM - 100 μM). |

| 3 | Control | Run parallel assay with (R)-Phenylpiracetam (Positive Control) and Vehicle (Negative). |

| 4 | Measurement | Terminate uptake with ice-cold buffer; measure radioactivity via liquid scintillation. |

| 5 | Analysis | Calculate IC₅₀. Expected Result: (S)-isomer IC₅₀ > 10 μM (Inactive/Weak); (R)-isomer IC₅₀ ~ 0.5 μM. |

References

-

Zhmurenko, L. A., et al. (2019).[4] Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal. Link

-

Veinberg, G., et al. (2015).[5] Stereochemistry of phenylpiracetam and its methyl derivative: Improvement of the pharmacological profile. Chemistry of Heterocyclic Compounds. Link

-

Kalviņš, I. (2002). Pharmaceuticals based on the pyrrolidin-2-one pharmacophore.[5][6] Acta Chimica Slovenica.

-

Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs. Link

- Gualtieri, F., et al. (2002). Design and synthesis of a new class of PDE4 inhibitors. Journal of Medicinal Chemistry.

Sources

- 1. 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Investigation into stereoselective pharmacological activity of phenotropil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 62624-45-7: 2-Pyrrolidinone, 4-phenyl-, (4S)- [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. science.rsu.lv [science.rsu.lv]

The Neuroprotective Potential of (S)-4-Phenylpyrrolidin-2-one Derivatives: A Technical Guide for Drug Discovery

This in-depth technical guide explores the neuroprotective properties of (S)-4-Phenylpyrrolidin-2-one derivatives, a promising class of compounds in the landscape of neurodegenerative disease research. Addressed to researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, mechanisms of action, and experimental evaluation of these molecules. By synthesizing technical data with field-proven insights, this guide aims to empower the scientific community in its pursuit of novel therapeutic strategies for neurological disorders.

Introduction: The Imperative for Neuroprotection and the Promise of the Pyrrolidinone Scaffold

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A common pathological hallmark of these conditions is the progressive loss of neuronal structure and function. Therefore, therapeutic strategies aimed at protecting neurons from damage and death—a concept known as neuroprotection—are of paramount importance.

The pyrrolidinone ring is a versatile five-membered nitrogen-containing heterocycle that serves as a core scaffold in numerous biologically active compounds.[1] Its unique three-dimensional structure allows for efficient exploration of pharmacophore space, making it an attractive starting point for drug design.[1] The pyrrolidone (2-oxopyrrolidine) family has been a subject of research for over three decades, initially focusing on their "nootropic" or cognitive-enhancing effects. This research has since expanded to investigate their potential for neuroprotection following events like stroke.

Synthesis of (S)-4-Phenylpyrrolidin-2-one Derivatives: Building the Foundation for Neuroactivity

The synthesis of (S)-4-Phenylpyrrolidin-2-one and its derivatives is a critical first step in exploring their therapeutic potential. These compounds can be designed as analogs of racetam drugs, which are known to possess both nootropic and anticonvulsant activities.[2]

A common synthetic approach involves the N-alkylation of the parent 4-phenylpyrrolidin-2-one. For instance, the alkylation of 4-phenylpyrrolidinone-2 can be achieved using ethyl chloroacetate in the presence of a strong base like sodium hydride.[3] This is followed by alkaline hydrolysis of the resulting ester to yield 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.[3] This acid can then be further modified, for example, through esterification with N,N-hydroxysuccinimide, to create activated esters for subsequent reactions.[3]

One specific derivative of interest is potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate. Its synthesis can be achieved by reacting the activated ester of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid with the potassium salt of taurine.[4] The versatility of the pyrrolidinone scaffold allows for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity.

Molecular Mechanisms of Neuroprotection: Unraveling the Signaling Pathways

The neuroprotective effects of (S)-4-Phenylpyrrolidin-2-one derivatives are believed to be mediated through multiple, interconnected signaling pathways. Key mechanisms include the mitigation of oxidative stress, reduction of inflammation, and modulation of apoptotic processes.

Combating Oxidative Stress: The Nrf2/HO-1 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to neuronal damage in neurodegenerative diseases. The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a primary regulator of the cellular antioxidant response.[5][6]

Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including HO-1.[5] Some pyrrolidinone derivatives have been shown to activate this pathway, thereby enhancing the endogenous antioxidant capacity of neurons and protecting them from oxidative damage.[7]

Promoting Neuronal Survival: The PI3K/Akt Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial mediator of cell survival in various cell types, including neurons.[1][8] Activation of this pathway can suppress apoptosis by downregulating pro-apoptotic proteins.[8] Trophic factors promote neuronal survival by activating the PI3K/Akt cascade.[9] Evidence suggests that some neuroprotective compounds exert their effects by modulating this pathway, thereby promoting neuronal resilience.[8][10]

Modulating Stress Responses: The MAPK Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is a complex network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11] In the context of neurodegeneration, the MAPK pathway is often activated by oxidative stress.[12] The specific outcome of MAPK activation—either cell survival or death—can depend on the specific kinases involved (e.g., ERK, JNK, p38) and the cellular context.[13] Some (S)-4-Phenylpyrrolidin-2-one derivatives may exert their neuroprotective effects by modulating the activity of specific components of the MAPK pathway, thereby shifting the balance towards pro-survival signaling.

Experimental Protocols for Evaluating Neuroprotective Efficacy

A robust and reproducible experimental workflow is essential for the preclinical evaluation of novel neuroprotective compounds. This section details key in vitro and in vivo methodologies.

In Vitro Neuroprotection Assays

4.1.1. Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This model mimics the neuronal damage caused by excessive glutamate, a key event in ischemic stroke and other neurodegenerative conditions.[14]

-

Objective: To assess the ability of (S)-4-Phenylpyrrolidin-2-one derivatives to protect primary neurons from glutamate-induced cell death.

-

Methodology:

-

Isolate and culture primary cortical neurons from embryonic rats or mice.

-

After several days in culture (typically 8-12 days), treat the neurons with a test compound at various concentrations for a predetermined pre-incubation period.

-

Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 1 hour).[14]

-

Remove the glutamate-containing medium and replace it with fresh culture medium containing the test compound.

-

After 24 hours of incubation, assess cell viability using the MTT assay (see section 4.1.2).

-

-

Causality: This assay directly tests the compound's ability to interfere with the excitotoxic cascade, a clinically relevant mechanism of neuronal injury.

4.1.2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]

-

Objective: To quantify the number of viable cells after exposure to a neurotoxic insult and/or a test compound.

-

Step-by-Step Protocol:

-

Prepare cells in a 96-well plate.[16]

-

After the experimental treatment (e.g., glutamate exposure), add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]

-

Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[16][17]

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]

-

Incubate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[17]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]

-

-

Self-Validation: The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of neuroprotection.

In Vivo Models of Neurodegeneration

4.2.1. Scopolamine-Induced Cognitive Impairment in Mice

This model is widely used to screen for compounds with potential therapeutic effects in Alzheimer's disease and other cognitive disorders. Scopolamine is a muscarinic acetylcholine receptor antagonist that induces transient memory deficits.[18]

-

Objective: To evaluate the ability of (S)-4-Phenylpyrrolidin-2-one derivatives to reverse or prevent scopolamine-induced learning and memory impairments.

-

Methodology:

-

Acclimatize mice to the laboratory environment and handle them daily for several days before the experiment.

-

Divide the animals into groups: a control group, a scopolamine-only group, a positive control group (e.g., donepezil), and experimental groups receiving different doses of the test compound.[18]

-

Administer the test compound or vehicle orally or via intraperitoneal (i.p.) injection for a specified period (e.g., 7 consecutive days).[18]

-

On the testing day, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the control group, typically 30 minutes after the final dose of the test compound.[18]

-

Assess cognitive function using behavioral tests such as the Morris water maze or the elevated plus maze.[19]

-

-

Causality: This model assesses the compound's ability to counteract cholinergic dysfunction, a key pathological feature of Alzheimer's disease.

4.2.2. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used animal model of focal cerebral ischemia that mimics the events of a stroke in humans.[4][20]

-

Objective: To determine the neuroprotective efficacy of (S)-4-Phenylpyrrolidin-2-one derivatives in reducing infarct volume and improving neurological outcomes following ischemic stroke.

-

Step-by-Step Protocol (Intraluminal Suture Method):

-

Anesthetize the rat and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[21]

-

Ligate the ECA and its branches.

-

Temporarily clamp the CCA and ICA.

-

Introduce a nylon monofilament suture through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery.[20]

-

After a specific occlusion period (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.[20]

-

Close the incision and allow the animal to recover.

-

Administer the test compound at various time points before, during, or after the ischemic insult.

-

After a survival period (e.g., 24 hours), assess neurological deficits and measure the infarct volume in the brain.[20]

-

-

Self-Validation: The reduction in infarct size and improvement in neurological scores in the treated group compared to the vehicle control group provide a direct measure of the compound's neuroprotective effect in a clinically relevant model of stroke.

Data Presentation and Interpretation

Quantitative data from the aforementioned experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Neuroprotective Efficacy of (S)-4-Phenylpyrrolidin-2-one Derivatives against Glutamate-Induced Excitotoxicity

| Compound | Concentration (µM) | Cell Viability (% of Control) |

| Vehicle | - | 45 ± 5 |

| Derivative A | 1 | 55 ± 6 |

| 10 | 72 ± 8 | |

| 100 | 85 ± 7** | |

| Derivative B | 1 | 50 ± 5 |

| 10 | 65 ± 7 | |

| 100 | 78 ± 6** |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle-treated group.

Table 2: Effect of (S)-4-Phenylpyrrolidin-2-one Derivatives on Scopolamine-Induced Memory Impairment in the Morris Water Maze

| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |

| Control | 15 ± 2 | 40 ± 5 |

| Scopolamine | 45 ± 5 | 15 ± 3 |

| Donepezil (5 mg/kg) | 20 ± 3 | 35 ± 4 |

| Derivative C (10 mg/kg) | 25 ± 4 | 30 ± 5 |

| Derivative C (20 mg/kg) | 18 ± 3 | 38 ± 6 |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to scopolamine-treated group.

Conclusion and Future Directions

(S)-4-Phenylpyrrolidin-2-one derivatives represent a promising class of compounds with multifaceted neuroprotective properties. Their ability to modulate key signaling pathways involved in oxidative stress, apoptosis, and neuronal survival underscores their therapeutic potential for a range of neurodegenerative diseases. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these and other novel neuroprotective agents.

Future research should focus on optimizing the structure-activity relationship of these derivatives to enhance their potency and drug-like properties. Further elucidation of their precise molecular targets and a deeper understanding of their engagement with intracellular signaling networks will be crucial for their successful translation into clinical candidates. The journey from a promising scaffold to a clinically effective neuroprotective drug is long and challenging, but the continued exploration of (S)-4-Phenylpyrrolidin-2-one derivatives holds significant promise for addressing the unmet medical needs of patients with neurodegenerative disorders.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Gonchar, D. I., Lyakhmun, D. N., Tarasenko, D. V., Golubev, Y. V., Cherkashova, E. A., Namestnikova, D. D., ... & Chekhonin, V. P. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6124. [Link]

-

JoVE. (2022). Excitotoxicity of Brain Microslices: Stroke Model | Protocol Preview. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Cortes, M., et al. (2021). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. bioRxiv. [Link]

-

Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429–435. [Link]

-

Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885–1892. [Link]

-

Zu, G., et al. (2020). Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. Frontiers in Pharmacology, 11, 756. [Link]

-

Brunet, A., Datta, S. R., & Greenberg, M. E. (2001). Transcription-dependent and-independent control of neuronal survival by the PI3K-Akt signaling pathway. Current opinion in neurobiology, 11(3), 297-305. [Link]

- Google Patents. (n.d.). CN103987386A - (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide compounds with modulating activity with commensurate effects, pharmaceutical substances (variants) and their use, compositions (variants) thereof body).

-

Kim, Y. S., & Kim, J. Y. (2014). Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke. Journal of veterinary science, 15(3), 321–327. [Link]

-

Talla, S. B., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Evidence-Based Complementary and Alternative Medicine, 2020, 8820414. [Link]

-

Nabavi, S. F., et al. (2018). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Molecules, 23(11), 2933. [Link]

-

Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(2), 152. [Link]

-

D'Amico, R., et al. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. International Journal of Molecular Sciences, 24(18), 14339. [Link]

-

Ister, R., Pongrac, M., & Dobrivojević Radmilović, M. (2024). Middle Cerebral Artery Occlusion in Mice. JoVE Journal. [Link]

-

Kim, E. K., & Choi, E. J. (2010). A proteomic analysis of the effect of mapk pathway activation on l-glutamate-induced neuronal cell death. Journal of neurochemistry, 115(1), 195–206. [Link]

-

Wang, Y., et al. (2016). PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin. Molecular medicine reports, 13(2), 1217–1222. [Link]

-

Chen, C. F., et al. (2019). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine drugs, 17(10), 589. [Link]

-

Belayev, L., Alonso, O. F., Busto, R., Zhao, W., & Ginsberg, M. D. (1996). Middle cerebral artery occlusion in the rat by intraluminal suture: neurological and pathological evaluation of an improved model. Stroke, 27(9), 1616–1622. [Link]

-

Zhang, W., & Liu, H. T. (2002). MAPK signal pathways in the regulation of cell proliferation in mammalian cells. Cell research, 12(1), 9–18. [Link]

-

Mojsin, M., et al. (2015). PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells. PLoS ONE, 10(4), e0122533. [Link]

-

Surin, A. M., et al. (2018). Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity. Frontiers in Neuroscience, 12, 97. [Link]

-

ResearchGate. (n.d.). Protocol for Scopolamine‐induced cognitive impairment model in rats. Retrieved from [Link]

-

Chen, C., & Yeh, C. W. (2005). Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish. Frontiers in Bioscience, 10, 2036–2044. [Link]

-

ResearchGate. (n.d.). Targeting Nrf2/HO-1 anti-oxidant signaling pathway in the progression of multiple sclerosis and influences on neurological dysfunctions. Retrieved from [Link]

-

Singh, S., et al. (2022). Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. Frontiers in Pharmacology, 13, 1026048. [Link]

-

Editorial. (2023). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. Frontiers in Pharmacology, 14, 1156555. [Link]

-

González-Guevara, E., et al. (2021). Interplay between Energy Supply and Glutamate Toxicity in the Primary Cortical Culture. International Journal of Molecular Sciences, 22(19), 10769. [Link]

-

ResearchGate. (n.d.). Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls. Retrieved from [Link]

-

Maher, P. (2001). How Protein Kinase C Activation Protects Nerve Cells from Oxidative Stress-Induced Cell Death. Journal of Neuroscience, 21(9), 2929–2938. [Link]

-

Mojsin, M., et al. (2015). PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells. PLoS ONE, 10(4), e0122533. [Link]

-

Kumar, A., et al. (2013). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. Nigerian Journal of Physiological Sciences, 28(1), 15-20. [Link]

-

RWD Life Science. (2023). MCAO Model - Steps and Techniques for Succeeding. Retrieved from [Link]

-

Reddy, P. H., & Tonk, S. (2022). Role of NRF2 in Pathogenesis of Alzheimer's Disease. International Journal of Molecular Sciences, 23(21), 13549. [Link]

-

American Chemical Society. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. Retrieved from [Link]

- Google Patents. (n.d.). RU2663899C1 - Process for the preparation of 1-carbamoylmethyl-4-phenyl-2-pyrrolidone.

Sources

- 1. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. broadpharm.com [broadpharm.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]

- 10. Molecular Medicine Reports [spandidos-publications.com]

- 11. Oxidation Stress-Mediated MAPK Signaling Pathway Activation Induces Neuronal Loss in the CA1 and CA3 Regions of the Hippocampus of Mice Following Chronic Cold Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A proteomic analysis of the effect of mapk pathway activation on l-glutamate-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

- 14. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]

- 20. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rwdstco.com [rwdstco.com]

Methodological & Application

using (S)-4-Phenylpyrrolidin-2-one in peptide synthesis

This Application Note and Protocol Guide details the utilization of (S)-4-Phenylpyrrolidin-2-one in peptide synthesis. It addresses the molecule's dual utility: as a precursor to (S)-3-Phenyl-GABA (a gamma-amino acid) for increasing proteolytic stability, and as a Gamma-Lactam Scaffold (Freidinger lactam surrogate) for constraining peptide backbone geometry.

Application Note: (S)-4-Phenylpyrrolidin-2-one in Peptidomimetics

1. Introduction & Strategic Rationale

(S)-4-Phenylpyrrolidin-2-one is a chiral gamma-lactam that serves as a critical building block in modern drug discovery. Its value lies in its ability to introduce conformational constraint and metabolic stability into bioactive peptides.

-

The Gamma-Amino Acid Strategy (Linear): Hydrolysis of the lactam yields (S)-4-amino-3-phenylbutanoic acid (a Phenibut analogue). Incorporating this gamma-amino acid into a peptide backbone extends the carbon chain by one methylene unit (

) compared to a standard alpha-amino acid, introducing flexibility while maintaining side-chain orientation. This modification renders the adjacent peptide bonds resistant to standard proteases (e.g., trypsin, chymotrypsin). -

The Freidinger Lactam Strategy (Cyclic): Functionalizing the C3 position (alpha to the carbonyl) allows the lactam to serve as a fixed

-turn mimic . By locking the

2. Critical Mechanistic Insight: The Lactamization Risk

When using the linear gamma-amino acid form in Solid Phase Peptide Synthesis (SPPS), a critical competing reaction occurs: Acid-Catalyzed Lactamization . During the activation of the carboxyl group for coupling, the gamma-amine (even if Fmoc-protected upstream) or the activated carboxylate can cyclize back to the thermodynamically stable 5-membered lactam, terminating the peptide chain or reducing yield.

-

Solution: The protocols below utilize base-labile protection (Fmoc) and fast-acting coupling reagents (HATU/HOAt) to kinetically favor intermolecular coupling over intramolecular cyclization.

Part 1: Experimental Protocols

Protocol A: Preparation of Fmoc-(S)-4-amino-3-phenylbutanoic Acid

Objective: Convert the commercially available lactam into an SPPS-compatible building block.

Reagents:

-

(S)-4-Phenylpyrrolidin-2-one (Starting Material)

-

6M Hydrochloric Acid (HCl)

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

-

Sodium Carbonate (

) -

Dioxane/Water

Step-by-Step Methodology:

-

Hydrolytic Ring Opening:

-

Dissolve 10 mmol of (S)-4-Phenylpyrrolidin-2-one in 50 mL of 6M HCl.

-

Reflux at 100°C for 12 hours. Monitor by TLC (EtOAc:MeOH 9:1) for disappearance of the lactam.

-

Concentrate in vacuo to yield the hydrochloride salt of (S)-4-amino-3-phenylbutanoic acid.

-

Note: Co-evaporate with toluene (3x) to remove excess HCl traces.

-

-

Fmoc Protection:

-

Dissolve the crude hydrochloride salt in 10%

(aq) (50 mL) and Dioxane (50 mL). Adjust pH to 9.0. -

Cool to 0°C. Add Fmoc-OSu (1.1 equiv, 11 mmol) portion-wise over 30 minutes.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4 hours.

-

Work-up: Wash the aqueous solution with Diethyl Ether (2x 50 mL) to remove unreacted Fmoc-OSu.

-

Acidify the aqueous phase carefully to pH 2.0 using 1M HCl (Keep temperature <5°C to minimize re-lactamization).

-

Extract immediately with Ethyl Acetate (3x 100 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Recrystallize from EtOAc/Hexane to yield Fmoc-(S)-4-amino-3-phenylbutanoic acid as a white solid.

-

QC Check: HPLC purity >98%. ESI-MS:

.

-

Protocol B: Solid Phase Coupling (SPPS)

Objective: Incorporate the gamma-amino acid into a peptide sequence without cyclization.

Reagents:

-

Resin: Rink Amide MBHA (Loading 0.5 mmol/g)

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIPEA (Diisopropylethylamine).

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell resin in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min).

-

-

Activation (The "Flash" Method):

-

Rationale: Minimize the time the carboxylate is activated to prevent lactam formation.

-

Dissolve Fmoc-(S)-4-amino-3-phenylbutanoic acid (3 equiv) in minimal DMF.

-

Add HATU (2.9 equiv) and HOAt (3 equiv).

-

Add DIPEA (6 equiv) immediately before adding to the resin.

-

Pre-activation time must be < 30 seconds.

-

-

Coupling:

-

Capping:

-

Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

-

Protocol C: Synthesis of the Constrained "Freidinger" Scaffold

Objective: Functionalize C3 to create (3S,4S)-3-amino-4-phenylpyrrolidin-2-one (a constrained Phe-Gly mimic).

Methodology (Evans Auxiliary Route):

-

N-Protection: Protect (S)-4-phenylpyrrolidin-2-one with Boc anhydride (

, DMAP, ACN). -

Enolization: Treat N-Boc-lactam with LiHMDS (Lithium bis(trimethylsilyl)amide) in THF at -78°C.

-

Azidation: Quench the enolate with Trisyl Azide (2,4,6-Triisopropylbenzenesulfonyl azide).

-

Reduction: Reduce the resulting azide with

/Pd-C or Staudinger conditions ( -

Result: A cis/trans mixture is often obtained; separate diastereomers via column chromatography to isolate the desired (3S,4S) isomer.

Part 2: Visualization & Logic

Workflow Diagram: Divergent Synthesis Pathways

The following diagram illustrates the decision logic between using the linear (GABA) form versus the cyclic (Scaffold) form.

Caption: Divergent synthetic pathways for (S)-4-Phenylpyrrolidin-2-one: Path A yields the flexible gamma-amino acid for SPPS; Path B yields the rigid 3-amino-lactam scaffold.

Data Summary: Comparison of Derivatives

| Feature | Linear Derivative (Gamma-Amino Acid) | Cyclic Derivative (3-Amino-Lactam) |

| Chemical Structure | (S)-4-amino-3-phenylbutanoic acid | (3S,4S)-3-amino-4-phenylpyrrolidin-2-one |

| Primary Role | Backbone Extension / Protease Resistance | Conformational Constraint (Turn Mimic) |

| Peptide Bond Count | Adds 2 rotatable bonds | Adds 0 rotatable bonds (Locked) |

| Synthesis Risk | Cyclization during activation | Diastereoselectivity during C3-azidation |

| Coupling Reagent | HATU/HOAt (Fast activation required) | Standard HBTU/DIC |

| Therapeutic Analog | Phenibut / Baclofen | Freidinger Lactams / Renin Inhibitors |

References

-

Synthesis of 4-Phenylpyrrolidone Derivatives: Khimiko-Farmatsevticheskii Zhurnal, Vol. 53, No. 5, pp. 20–27, 2019. (Describes the core scaffold synthesis and anticonvulsant properties).

- Gamma-Amino Acids in Peptide Synthesis:Journal of Peptide Science, "Incorporation of gamma-amino acids into peptides: Challenges and Strategies".

- Conformationally Restricted Peptidomimetics:Journal of Medicinal Chemistry, "Design and Synthesis of Gamma-Lactam Constraints". (Details the Freidinger lactam logic).

-

Fmoc-Protection Protocols: Organic Syntheses, Coll. Vol. 10, p. 347 (2023).[3] "Synthesis of 4-Phenylpyrrolidin-2-one via Aza-Baeyer-Villiger Rearrangement".

-

Commercially Available Building Blocks: Sigma-Aldrich / Merck Product Entry for (R)-4-(Fmoc-amino)-3-phenylbutyric acid (Enantiomer reference).

Sources

Application Note: (S)-4-Phenylpyrrolidin-2-one in Enzyme Inhibitor Synthesis

Executive Summary

(S)-4-Phenylpyrrolidin-2-one (CAS: 62624-45-7) is a high-value chiral

-

Pharmacophore: As a stable mimic of the prolyl-peptide bond, it targets serine proteases (e.g., Prolyl Oligopeptidase) and aldo-keto reductases (e.g., AKR1C3).

-

Chiral Synthon: Through controlled ring-opening, it provides a scalable route to optically pure

-amino acids (GABA analogs), which are critical backbones for neprilysin (NEP) inhibitors and anticonvulsants.

This guide details the synthetic protocols for transforming this scaffold into active enzyme inhibitors, focusing on N-functionalization , regioselective sulfonylation , and lactam hydrolysis .

Mechanistic Basis for Inhibitor Design

Structural Homology & Binding

The (S)-4-phenylpyrrolidin-2-one scaffold acts as a constrained transition-state mimic. In Prolyl Oligopeptidase (POP) inhibition, the pyrrolidinone ring occupies the S1 binding pocket, mimicking the proline residue of the substrate. The C4-phenyl group provides hydrophobic interactions (

Aldo-Keto Reductase (AKR1C3) Targeting

For AKR1C3 (a target in castration-resistant prostate cancer), the lactam ring serves as a non-carboxylate anchor. Unlike traditional carboxylic acid inhibitors that require active transport, sulfonamide derivatives of (S)-4-phenylpyrrolidin-2-one are cell-permeable. The C4-phenyl ring positions the sulfonamide "warhead" to interact with the enzyme's oxyanion hole or cofactor binding site.

Synthetic Workflows & Protocols

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways starting from (S)-4-Phenylpyrrolidin-2-one.

Figure 1: Divergent synthetic utility of (S)-4-Phenylpyrrolidin-2-one in inhibitor development.

Protocol A: Synthesis of AKR1C3 Inhibitors (Sulfonylation)

Target: 1-(4-sulfamoylphenyl)pyrrolidin-2-one derivatives. Mechanism: Electrophilic aromatic substitution followed by nucleophilic attack.

Reagents:

-

(S)-4-Phenylpyrrolidin-2-one (1.0 equiv)

-

Chlorosulfonic acid (

) (5.0 equiv) -

Secondary amine (e.g., piperidine) (1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM), Pyridine.

Step-by-Step Procedure:

-

Chlorosulfonation:

-

Cool neat chlorosulfonic acid (5.0 equiv) to 0°C under

atmosphere. -

Add (S)-4-Phenylpyrrolidin-2-one portion-wise over 30 minutes, maintaining internal temperature

. -

Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Checkpoint: Monitor consumption of starting material by TLC (EtOAc/Hexane 1:1).

-

Quench the reaction by pouring the mixture carefully onto crushed ice. Extract the resulting sulfonyl chloride precipitate with DCM (

mL). Dry over

-

-

Sulfonamide Coupling:

-

Dissolve the crude sulfonyl chloride in anhydrous DCM.

-

Add pyridine (2.0 equiv) followed by the secondary amine (1.2 equiv) dropwise at 0°C.

-

Stir at RT for 4–6 hours.

-

Purification: Wash with 1M HCl, then brine. Purify via flash column chromatography (SiO2, MeOH/DCM gradient).

-

Validation:

-

1H NMR: Look for the disappearance of the phenyl para-proton signals and the appearance of the AA'BB' system characteristic of 1,4-disubstituted benzenes.

-

Activity: Confirm AKR1C3 inhibition (

nM) using a standard spectrophotometric assay (monitoring NADPH oxidation).

Protocol B: Synthesis of POP Inhibitors (N-Acylation)

Target: 4-phenylbutanoyl-2(S)-acylpyrrolidines.[2] Mechanism: N-acylation of the lactam nitrogen (requires activation due to amide resonance).

Reagents:

-

(S)-4-Phenylpyrrolidin-2-one[3]

-

NaH (60% dispersion in oil) (1.2 equiv)

-

Acyl Chloride (e.g., 4-phenylbutanoyl chloride)

-

Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:

-

Deprotonation:

-

Suspend NaH (1.2 equiv) in anhydrous THF under argon at 0°C.

-

Add a solution of (S)-4-Phenylpyrrolidin-2-one in THF dropwise.

-

Stir for 30–60 minutes until

evolution ceases. Note: The solution typically turns slightly yellow, indicating anion formation.

-

-

Acylation:

-

Add the acyl chloride (1.1 equiv) dropwise at 0°C.

-

Warm to RT and stir for 12 hours.

-

Quench: Carefully add saturated

solution. -

Workup: Extract with EtOAc. Wash organic phase with water and brine to remove DMF (if used).

-

Critical Parameter:

-

Temperature Control: Maintain 0°C during electrophile addition to prevent O-alkylation/acylation side products. N-acylation is thermodynamically favored but kinetically sensitive.

Protocol C: Ring Opening to -Amino Acids

Application: Generating precursors for NEP inhibitors (e.g., Sacubitril analogs) or GABA-ergic agents (e.g., Phenotropil hydrolysis). Mechanism: Nucleophilic acyl substitution (hydrolysis).

Reagents:

-

(S)-4-Phenylpyrrolidin-2-one[3]

-

LiOH or NaOH (2-3 equiv)

-

Solvent: EtOH/Water (3:1)

Step-by-Step Procedure:

-

Dissolve the lactam in EtOH/Water.

-

Add solid LiOH (3.0 equiv).

-

Heat to reflux (

) for 6–12 hours. Note: Lactams are stable; heat is required to drive the equilibrium to the open-chain form. -

Isolation:

-

Concentrate ethanol in vacuo.

-

Acidify the aqueous residue to pH 4.0 using 1M HCl.

-

Extract the free amino acid or precipitate it directly (zwitterionic form).

-

Alternative: For ester protection, perform ring opening in acidic ethanol (

) to yield the ethyl ester hydrochloride directly.

-

Analytical Data Summary

| Compound Class | Key Intermediate | Diagnostic NMR Signal | Target Enzyme | Reference |

| Sulfonamide | 1-(4-chlorosulfonylphenyl)-... | AKR1C3 | [1] | |

| N-Acyl Lactam | N-(4-phenylbutanoyl)-... | Prolyl Oligopeptidase | [2] | |

| 4-amino-3-phenylbutanoic acid | Broad singlet (NH/OH exchangeable) | Neprilysin (Precursor) | [3] |

Troubleshooting & Optimization

Racemization Control

-

Risk: The C4 chiral center is generally stable. However, harsh basic conditions (e.g., refluxing in NaOEt) can cause epimerization if an electron-withdrawing group is present at C3.

-

Solution: Use LiOH/THF-Water for ring opening (milder than NaOH/EtOH). Verify enantiomeric excess (ee%) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA mobile phase).

Regioselectivity in Sulfonylation

-

Issue: Formation of ortho-isomers.

-

Solution: Perform chlorosulfonation at low temperature (

). The steric bulk of the pyrrolidinone ring at position 1 strongly directs substitution to the para-position (position 4 of the phenyl ring).

References

-

Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Source: ResearchGate.[4] URL:[Link]

-

New 4-phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines were synthesized.[2] Their inhibitory activity against prolyl oligopeptidase. Source:[2] PubMed. URL:[Link]

-

Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Source: Springer / Pharmaceutical Chemistry Journal. URL:[Link]

-

Synthesis of a Precursor to Sacubitril Using Enabling Technologies (Contextual Reference for Ring Opening). Source: PubMed Central. URL:[Link]

Sources

- 1. WO2016119574A1 - Method for preparing sacubitril - Google Patents [patents.google.com]

- 2. 4-Phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines as prolyl oligopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-4-PHENYLPYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Developing Assays for (S)-4-Phenylpyrrolidin-2-one Activity

Abstract

(S)-4-Phenylpyrrolidin-2-one is a chiral synthetic intermediate recognized for its role as a precursor to compounds with nootropic and anticonvulsant properties. Notably, it is a key building block in the synthesis of inhibitors for Bromodomain-containing protein 4 (BRD4), a critical epigenetic reader and transcriptional regulator implicated in cancer and inflammatory diseases. The structurally related racetam, 4-Phenylpiracetam, has been shown to modulate neurotransmitter systems, including acetylcholine and dopamine, and to exert neuroprotective effects. This application note provides a comprehensive guide for the development of robust biochemical and cell-based assays to characterize the biological activity of (S)-4-Phenylpyrrolidin-2-one and its derivatives. We present detailed protocols for assessing its potential as a BRD4 inhibitor, its influence on neurotransmitter uptake, and its capacity for neuroprotection against excitotoxicity.

Introduction: The Therapeutic Potential of (S)-4-Phenylpyrrolidin-2-one

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] (S)-4-Phenylpyrrolidin-2-one, a key chiral intermediate, has garnered significant interest due to its utility in synthesizing compounds with diverse pharmacological activities, ranging from nootropic to anticonvulsant effects.[4][5] A critical application of this scaffold is in the development of inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4.[4] Furthermore, the structural similarity to nootropics like 4-Phenylpiracetam suggests a potential for modulating neuronal function, including neurotransmitter signaling and neuroprotection.[6]

This guide provides a strategic framework and detailed protocols for elucidating the bioactivity of (S)-4-Phenylpyrrolidin-2-one. The assays described herein are designed to be self-validating and are grounded in established, peer-reviewed methodologies.

Assay Cascade for Characterizing (S)-4-Phenylpyrrolidin-2-one Activity

A tiered approach is recommended to efficiently screen and characterize the activity of (S)-4-Phenylpyrrolidin-2-one. This begins with high-throughput biochemical assays to identify direct molecular interactions, followed by cell-based assays to confirm activity in a more physiologically relevant context.

Caption: Principle of the BRD4 AlphaScreen assay.

Protocol: BRD4 (BD1) Inhibitor Screening Assay

This protocol is adapted from commercially available kits. [4][5][6] Materials:

-

Recombinant GST-tagged BRD4 (BD1)

-

Biotinylated histone H4 peptide (acetylated)

-

AlphaLISA GSH acceptor beads

-

AlphaScreen Streptavidin-conjugated donor beads

-

384-well OptiPlate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

(S)-4-Phenylpyrrolidin-2-one and positive control (e.g., JQ1)

-

AlphaScreen-compatible microplate reader

Procedure:

-

Prepare a serial dilution of (S)-4-Phenylpyrrolidin-2-one and the positive control in assay buffer.

-

In a 384-well plate, add 2 µL of the compound dilutions.

-

Add 4 µL of a solution containing recombinant BRD4 (BD1) to each well.

-